3-Chloro-1-(piperidin-1-yl)propan-1-one

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers require bifunctional building blocks with balanced lipophilicity and stable amide scaffolds for CNS drug discovery. This chlorinated ketone delivers exactly that. - **Synthetic utility**: Reactive chloro group enables alkylation; piperidine ring provides optimal basicity (not replicated by morpholine or pyrrolidine analogs). - **Key application**: Direct precursor to 1-piperidino-1-trimethylsilyloxycyclopropane for pyrrole/pyrrolizidine synthesis. - **Supply advantage**: Reliable purity for multi-step pharmaceutical intermediate production.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 59147-44-3
Cat. No. B3146161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(piperidin-1-yl)propan-1-one
CAS59147-44-3
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CCCl
InChIInChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2
InChIKeyMBALNTIFBNPOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-(piperidin-1-yl)propan-1-one: Key Intermediate


3-Chloro-1-(piperidin-1-yl)propan-1-one (CAS 59147-44-3), also known as β-chloropropionyl piperidide, is a chlorinated ketone containing a piperidine ring . This compound is a key intermediate valued for its dual functionality: an electrophilic chloro-alkyl chain and a stable piperidine amide scaffold, which enables its use in the construction of complex molecules for pharmaceutical and agrochemical research .

Key intermediate for molecular construction via dual electrophilic chloro-alkyl and piperidine amide scaffold
Supports alkylation and cyclization-based synthesis workflows
Piperidine heterocycle provides specific basicity-lipophilicity balance for downstream molecular design

3-Chloro-1-(piperidin-1-yl)propan-1-one: Why Substitution Fails


The specific substitution pattern and the nature of the amine heterocycle in chloropropanone building blocks are critical determinants of synthetic utility and final compound properties. Direct substitution of 3-Chloro-1-(piperidin-1-yl)propan-1-one with a different amine (e.g., morpholine or pyrrolidine) or halogen (e.g., bromo- or iodo- analogs) can alter reactivity in subsequent steps, change the physicochemical profile (LogP, pKa) of the final product, and potentially affect the biological activity of downstream molecules . The unsubstituted piperidine ring provides a balance of basicity and lipophilicity that is not replicated by other heterocycles .

Amine heterocycle

Morpholine or pyrrolidine replacement alters basicity and lipophilicity, affecting reactivity and phase partitioning

Halogen exchange

Bromo or iodo analogs change leaving-group ability and alkylation kinetics, potentially shifting reaction outcomes

Heterocycle property

Unsubstituted piperidine balance of basicity and lipophilicity is not replicated by other heterocycles

3-Chloro-1-(piperidin-1-yl)propan-1-one: Key Evidence over Analogs


Lipophilicity Comparison for Synthetic Planning

The physicochemical properties of 3-Chloro-1-(piperidin-1-yl)propan-1-one, such as its calculated LogP and pKa, differentiate it from similar morpholine and pyrrolidine analogs, influencing its behavior in biphasic reactions and its potential to cross biological membranes .

Lipophilicity comparison
Class-level inference
LogP ≈ 1.04 (piperidine)
vs. morpholine analog (more polar, lower LogP)
Supports lipophilicity selection for synthesis or CNS-penetrant research design
In silico prediction; experimental confirmation advised
Organic Synthesis Medicinal Chemistry Building Blocks

3-Chloro-1-(piperidin-1-yl)propan-1-one: Application Scenarios


Cyclopropanone Equivalents for Heterocycle Synthesis

This compound serves as a direct precursor for generating cyclopropanone equivalents, such as 1-piperidino-1-trimethylsilyloxycyclopropane, which are valuable intermediates for synthesizing pyrroles, pyrrolines, and pyrrolizidines via nucleophilic ring-opening [1].

Building Block for CNS Therapeutics

As a versatile building block, 3-Chloro-1-(piperidin-1-yl)propan-1-one is commonly employed in the development of central nervous system (CNS) agents and other therapeutic candidates where the piperidine scaffold is a key pharmacophoric element [2].

Alkylation of Piperidine Scaffolds

The reactive chloro group enables efficient alkylation of various nucleophiles, allowing for the introduction of the piperidinyl-propanone motif into more complex molecular frameworks, a common step in the preparation of pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Cyclopropanone equivalent synthesis
Heterocycle construction utility
Cyclopropanone adduct formation efficiency
CNS agent research intermediate
Piperidine pharmacophore incorporation
CNS-relevant physicochemical profiling
Alkylation for pharmaceutical intermediates
Electrophilic chloro-alkyl reactivity
Nucleophile scope and reaction robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-(piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.